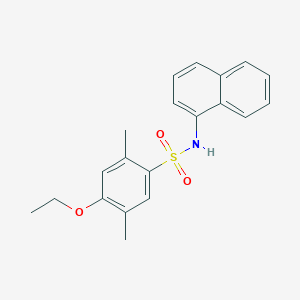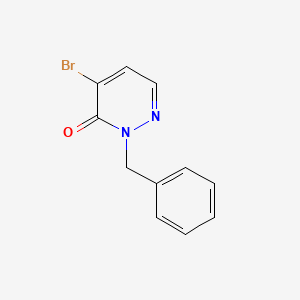
N-(2-aminoethyl)-6-phenylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(2-aminoethyl)-6-phenylpyridazin-3-amine” would likely involve a pyridazine ring (a six-membered ring with two nitrogen atoms) substituted with a phenyl group (a six-membered carbon ring) and an aminoethyl group .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As an amine, it could potentially undergo reactions such as alkylation, acylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As an organic compound, it would likely be soluble in organic solvents and could potentially form salts with acids .Aplicaciones Científicas De Investigación
Metal-Free Photoredox Catalysis
N-(2-aminoethyl)-6-phenylpyridazin-3-amine is involved in innovative synthetic chemistry, particularly in metal-free photoredox catalysis for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This strategy allows for the scalable and chemoselective formation of functionalized alkynes and (E)-alkenes under mild conditions, significantly broadening the scope of accessible molecular architectures (Ociepa, Turkowska, & Gryko, 2018).
Photophysical Studies and Photocatalysis
This compound derivatives have been studied for their photophysical properties. For instance, cyclometalated platinum(II) acetylide complexes with this structure show high emissivity and potential for oxidative- and reductive-quenching processes, which could be harnessed in photocatalytic applications (Schneider et al., 2009).
Structural Directing Agents in Material Science
Compounds containing the this compound motif act as structure-directing agents in the synthesis of iodoplumbate hybrids, affecting crystal and electronic structures and enhancing photocatalytic properties under visible light. This highlights their importance in developing materials for environmental remediation and sustainable chemistry (Liu et al., 2015).
Thermal and UV Stabilisation in Polymers
Amines derived from this compound have been evaluated for their roles in stabilizing polypropylene films against thermal and photo-oxidation. These studies provide insights into the design of more effective stabilizers for polymers, enhancing their longevity and performance in various applications (Rosales-Jasso & Allen, 1999).
Synthesis and Application in Organic Chemistry
This compound is pivotal in the synthesis of complex molecules, offering pathways to novel organic compounds with potential biological activities. For instance, it has been used in the electrophilic amination of carbanions, leading to a variety of functionalized organic compounds with potential as pharmaceuticals and agrochemicals (Armstrong, Atkin, & Swallow, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(6-phenylpyridazin-3-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-8-9-14-12-7-6-11(15-16-12)10-4-2-1-3-5-10/h1-7H,8-9,13H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIVBNAPMDWPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2741319.png)
![2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2741322.png)
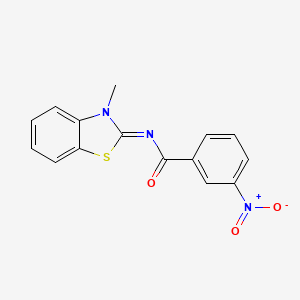
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2741325.png)
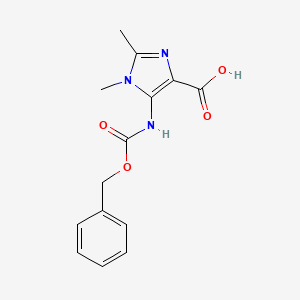

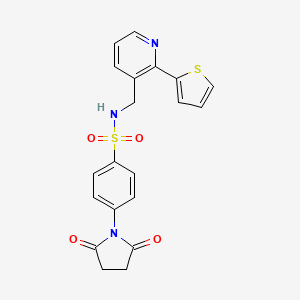
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride](/img/structure/B2741332.png)
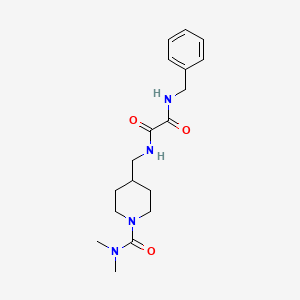

![1,3-Diazaspiro[4.11]hexadecane-2,4-dione](/img/structure/B2741336.png)
